Product packaging for 2-nitro-5-piperazin-1-yl-benzoic Acid(Cat. No.:CAS No. 183622-35-7)

2-nitro-5-piperazin-1-yl-benzoic Acid

Cat. No.: B062210
CAS No.: 183622-35-7
M. Wt: 251.24 g/mol
InChI Key: BTBYYNWGQJULDK-UHFFFAOYSA-N
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Description

The compound 2-nitro-5-piperazin-1-yl-benzoic acid represents a deliberate molecular design, integrating a nitroaromatic ring with a piperazine (B1678402) substituent. This unique combination holds significant interest for medicinal chemists due to the established biological activities associated with each component. The exploration of this compound and its analogs is driven by the continuous need for new chemical entities that can address unmet medical needs, from infectious diseases to oncology.

Nitroaromatic compounds, characterized by the presence of a nitro group attached to an aromatic ring, are a well-established class of therapeutic agents. google.com They are found in a variety of drugs with antibacterial, antiprotozoal, and anticancer properties. google.com The strong electron-withdrawing nature of the nitro group is a key feature that can influence a molecule's biological activity. nih.gov In some instances, the nitro group can be bioreduced in hypoxic environments, a characteristic exploited in the development of hypoxia-activated prodrugs for cancer therapy. nih.gov

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is another cornerstone of medicinal chemistry. nih.govnih.govgoogle.com Its presence in a drug molecule can significantly enhance pharmacokinetic properties, such as solubility and bioavailability. googleapis.com The versatile nature of the piperazine scaffold allows for the introduction of various substituents, enabling the fine-tuning of a compound's biological activity. nih.gov This has led to its incorporation into a wide array of drugs targeting diverse conditions, including cancer, microbial infections, and neurological disorders. nih.govgoogle.comnih.gov

The rationale for investigating this compound and its structural analogs is rooted in the synergistic potential of its constituent parts. The combination of a nitroaromatic system with a piperazine moiety offers a promising strategy for the development of novel therapeutic agents. The nitro group can confer specific biological activities, such as antimicrobial or anticancer effects, while the piperazine ring can serve as a versatile linker and a modulator of physicochemical properties. google.comnih.gov

Research into structurally similar compounds has provided a strong impetus for exploring this particular molecular framework. For instance, derivatives of 5-nitro-furan-2-carboxylic acid linked to a piperazine moiety have been investigated as potent anti-tuberculosis agents. nih.gov This highlights the potential of combining a nitro-containing scaffold with piperazine for tackling infectious diseases. Furthermore, the adaptability of the piperazine ring allows for the creation of a library of derivatives, each with potentially unique biological profiles, making this compound an attractive starting point for drug discovery programs.

Given the pharmacological pedigree of its core components, derivatives of this compound are being explored in several key research areas. The primary focus has been on the development of new antimicrobial and anticancer agents.

In the realm of antimicrobial research, the emphasis is on developing agents that can overcome existing drug resistance mechanisms. The synthesis of novel hybrids combining piperazine with nitrobenzenesulfonamides has yielded compounds with excellent activity against Mycobacterium tuberculosis. nih.gov This suggests that derivatives of this compound could be promising candidates for new anti-tuberculosis drugs.

In oncology, the investigation of phenylpiperazine derivatives has led to the discovery of potent anticancer agents for prostate cancer. nih.gov The ability to modify the piperazine ring allows for the optimization of activity against specific cancer cell lines. This line of research supports the exploration of this compound derivatives as potential therapeutics for various cancers. The table below summarizes the key research areas and the rationale based on related compounds.

Research AreaRationale Based on Structurally Similar CompoundsKey Findings in Related Compounds
Antitubercular Agents Combination of nitroaromatic and piperazine scaffolds has shown efficacy against Mycobacterium tuberculosis.Hybrids of piperazine and nitrobenzenesulfonamide exhibit excellent anti-TB activity with low cytotoxicity. nih.gov Analogs of 5-nitro-furan-2-carboxylic acid with piperazine show strong anti-tuberculosis activity. nih.gov
Anticancer Agents Phenylpiperazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.Novel thiourea and thiazolidinone derivatives of phenylpiperazine show high cytotoxic activity against prostate cancer cell lines, inducing apoptosis and inhibiting cell cycle progression. nih.gov
Antiprotozoal Agents Nitro-containing benzimidazole derivatives have been designed as benznidazole analogues with antiprotozoal activity.2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-arylacetamides show potential as antiprotozoal drugs. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O4 B062210 2-nitro-5-piperazin-1-yl-benzoic Acid CAS No. 183622-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-5-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(16)9-7-8(1-2-10(9)14(17)18)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBYYNWGQJULDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441810
Record name 2-nitro-5-piperazin-1-yl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183622-35-7
Record name 2-nitro-5-piperazin-1-yl-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Nitro 5 Piperazin 1 Yl Benzoic Acid and Its Structural Analogs

Conventional Synthetic Routes to the 2-Nitro-5-piperazin-1-yl-benzoic Acid Core

Conventional methods provide foundational and reliable pathways to the target molecule, primarily relying on nucleophilic aromatic substitution and the functionalization of readily available precursors.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing this class of compounds. libretexts.org This mechanism is viable due to the presence of a strong electron-withdrawing nitro group on the benzoic acid ring, which activates the ring for nucleophilic attack. youtube.comlibretexts.org The reaction typically involves an aryl halide or other precursor with a suitable leaving group positioned ortho or para to the nitro group. libretexts.orglibretexts.org

The general reaction proceeds via the addition of the nucleophile (piperazine) to the electron-deficient aryl halide, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequent elimination of the halide ion yields the substituted product. The most common precursor for this synthesis is 2-chloro-5-nitrobenzoic acid or 2-fluoro-5-nitrobenzoic acid, where piperazine (B1678402) acts as the nucleophile, displacing the halide. The presence of the nitro group is critical; without such an electron-withdrawing group, aryl halides are generally inert to nucleophilic substitution. libretexts.org

Table 1: Representative SNAr Reaction Parameters for Synthesis of Substituted Nitrobenzoic Acids

Aryl Halide PrecursorNucleophileTypical SolventGeneral Conditions
2-Chloro-5-nitrobenzoic acidPiperazineDMSO, DMF, NMPHeat, often with a base (e.g., K₂CO₃, Et₃N)
2-Fluoro-5-nitrobenzoic acidPiperazineAcetonitrile (B52724), EthanolRoom temperature or mild heat

This approach focuses on modifying existing benzoic acid structures. The synthesis often begins with the nitration of a suitable ortho-substituted benzoic acid. For instance, the nitration of ortho-chloro-benzoic acid can yield a mixture of isomers, including the desired 2-chloro-5-nitro-benzoic acid and 2-chloro-3-nitro-benzoic acid. google.com Careful control of reaction conditions, such as temperature, is necessary to optimize the yield of the desired 5-nitro isomer.

Once the key intermediate, 2-chloro-5-nitrobenzoic acid, is synthesized and isolated, it can be further functionalized. google.com The subsequent step involves the SNAr reaction with piperazine as described previously. This two-step process—nitration followed by nucleophilic substitution—is a classic and well-documented pathway for accessing the target compound. google.comnih.gov

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry offers more efficient and versatile methods for preparing derivatives of this compound. These advanced techniques aim to reduce reaction times, increase yields, and allow for the rapid generation of molecular libraries.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. rasayanjournal.co.in This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently through a process known as dielectric heating. nih.gov Compared to conventional heating methods, MAOS often leads to dramatic reductions in reaction times, from hours to minutes, along with improved product yields and purity. rasayanjournal.co.innih.goveurekaselect.com

The SNAr reaction to form the this compound scaffold is particularly well-suited for microwave assistance. The polar solvents and ionic reagents typically used in these reactions couple efficiently with microwave energy, leading to rapid and uniform heating. nih.gov Studies on analogous systems have shown that microwave irradiation can increase yields and reduce reaction times by 90-95% compared to conventional refluxing. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Heterocyclic Syntheses

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield Improvement
Hydrolysis of Benzamide1 hour7 minutes rasayanjournal.co.inOften significant
Condensation for Benzimidazoles~1 hour10 minutes Generally higher
Coumarin-Triazine SynthesisSeveral hoursMinutes nih.govObserved increase nih.gov

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. The this compound scaffold is an excellent candidate for this approach. The carboxylic acid group can be readily converted to an amide or ester by coupling with various amines or alcohols, respectively. Furthermore, the secondary amine of the piperazine ring provides a convenient handle for introducing a wide array of substituents and other molecular fragments. This dual functionality allows for the creation of diverse hybrid molecules, potentially leading to compounds with novel or enhanced biological activities. For example, this core could be linked to other heterocyclic systems, such as benzofurans or quinolines, to explore new chemical space. researchgate.net

Chemical Transformations and Derivatization of this compound

The chemical structure of 2-nitro-5-(piperazin-1-yl)benzoic acid offers three distinct reactive sites for chemical transformations and derivatization: the nitro group, the carboxylic acid moiety, and the secondary amine of the piperazine ring.

Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group. wikipedia.orgmasterorganicchemistry.com This transformation is significant as it dramatically alters the electronic properties of the aromatic ring and introduces a new reactive site. The reduction of aromatic nitro compounds can be achieved using various reagents and conditions. commonorganicchemistry.com

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This is a widely used method where the reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. commonorganicchemistry.com

Metal-Acid Systems: A combination of a metal like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid or acetic acid) is a classic and effective method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate can be used as a source of hydrogen in the presence of a catalyst.

The resulting 2-amino-5-(piperazin-1-yl)benzoic acid is a key intermediate for the synthesis of a wide range of derivatives, including various heterocyclic compounds.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group can be readily converted into a variety of other functional groups, with esterification and amidation being the most common transformations.

Esterification: The reaction of 2-nitro-5-(piperazin-1-yl)benzoic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent yields the corresponding ester. iajpr.comdergipark.org.trgoogle.commdpi.comgoogle.com The choice of alcohol determines the nature of the resulting ester.

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction is typically facilitated by activating the carboxylic acid, for instance, by converting it to an acid chloride, or by using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.netnih.gov This allows for the introduction of a wide array of substituents.

Substitutions on the Piperazine Ring

The secondary amine in the piperazine ring is nucleophilic and can undergo various reactions, including N-alkylation and N-acylation, to introduce substituents at the N-4 position.

N-Alkylation: The reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the piperazine nitrogen. This reaction is typically carried out in the presence of a base to neutralize the acid formed.

N-Acylation: The piperazine nitrogen can be acylated using acid chlorides, acid anhydrides, or by amide coupling with carboxylic acids. rsc.org This reaction introduces an acyl group and is a common method for synthesizing a diverse library of derivatives.

The derivatization of the piperazine ring is a key strategy in the development of novel compounds with specific biological activities, as seen in many piperazine-containing pharmaceuticals. researchgate.net

Optimization and Scalability of Synthetic Procedures for this compound Compounds

The optimization of synthetic procedures for 2-nitro-5-(piperazin-1-yl)benzoic acid and its derivatives is crucial for improving reaction efficiency, yield, and purity, especially for large-scale production. Key aspects of optimization include the selection of solvents, bases, and catalysts, as well as the control of reaction temperature and time.

For the nucleophilic aromatic substitution reaction, the choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are often employed to facilitate the reaction. researchgate.net The selection of a suitable base is also critical for scavenging the acid generated during the reaction and for promoting the nucleophilicity of piperazine. Common bases include inorganic carbonates (e.g., potassium carbonate) or organic amines (e.g., triethylamine).

The scalability of the synthesis requires careful consideration of factors such as heat transfer, mixing, and the safe handling of reagents and intermediates. For instance, nitration reactions are highly exothermic and require strict temperature control to prevent side reactions and ensure safety. google.com

The purification of the final product and intermediates is another important aspect of process optimization. Techniques such as recrystallization, precipitation, and chromatography are commonly used to achieve the desired purity. The development of a scalable and efficient purification method is essential for the production of high-quality material.

Below is a table summarizing the key parameters that are often considered in the optimization of the synthesis of 2-nitro-5-(piperazin-1-yl)benzoic acid and its analogs.

Parameter Variables Considerations
Solvent DMF, DMSO, THF, AcetonitrileSolubility of reactants, reaction temperature, ease of removal
Base K₂CO₃, Na₂CO₃, Triethylamine, DBUStrength, solubility, compatibility with reactants
Temperature 0 °C to refluxReaction rate, side reactions, stability of reactants and products
Reaction Time 1 to 24 hoursCompletion of reaction, prevention of product degradation
Catalyst Phase-transfer catalysts (optional)To enhance reaction rate in biphasic systems
Purification Recrystallization, Precipitation, ChromatographyPurity requirements, yield, scalability

Biological Activity Profiles of 2 Nitro 5 Piperazin 1 Yl Benzoic Acid Analogs

Antimicrobial Efficacy Investigations

Derivatives of piperazine (B1678402) are known to exhibit a broad spectrum of antimicrobial activities. derpharmachemica.com The introduction of a nitrobenzoic acid moiety can further modulate this activity, leading to compounds with potent efficacy against various pathogens.

The fight against tuberculosis (TB) requires the continuous development of new chemical entities to combat drug-resistant strains. Analogs containing nitro and piperazine groups have shown considerable promise. A notable lead compound, 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, demonstrated excellent in vitro activity, which prompted the synthesis of further analogs to improve its pharmacokinetic profile. nih.govresearchgate.net Modifications, such as replacing the benzyl (B1604629) group with carbamate (B1207046) and urea (B33335) functionalities, not only retained but in some cases enhanced the anti-tuberculosis activity. nih.govresearchgate.net

Another important class of antitubercular agents is the nitrobenzothiazinones (BTZs), which act by inhibiting the DprE1 enzyme essential for the mycobacterial cell wall synthesis. nih.gov Several potent BTZ derivatives incorporate an N-piperazine moiety in their structure. nih.gov A series of novel N-(amino)piperazinyl benzothiazinone derivatives exhibited potent activity against both drug-susceptible (M. tuberculosis H37Rv) and multidrug-resistant (MDR-MTB) strains, with Minimum Inhibitory Concentration (MIC) values as low as <1 ng/mL. nih.gov For instance, compound 2c from this series showed excellent potency and a favorable safety profile, marking it as a promising lead for further development. nih.gov

Table 1: Antitubercular Activity of Selected Piperazine Analogs
Compound ClassSpecific AnalogTarget OrganismActivity (MIC)Reference
N-(amino)piperazinyl benzothiazinonesCompound 2cMDR-MTB&lt;1 ng/mL nih.gov
N-(amino)piperazinyl benzothiazinonesGeneral SeriesMTB H37Rv4.00 - &lt;1 ng/mL nih.gov
Cyclopentyl piperazinoneCompound 1aM. tb13 nM nih.gov

Piperazine derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In a study of twenty-two novel piperazine derivatives, compounds RL-308 , RL-327 , and RL-328 showed potent bactericidal effects. ijcmas.com Compound RL-308 was particularly effective against Shigella flexneri, with a MIC of 2 µg/mL and a Minimum Bactericidal Concentration (MBC) of 4 µg/mL. ijcmas.com It also showed significant activity against S. aureus and Methicillin-resistant S. aureus (MRSA). ijcmas.com

Furthermore, a novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) , exhibited excellent bactericidal activity against MRSA. mdpi.com This highlights the potential of combining the nitrophenyl-piperazine scaffold with other known antibiotic classes to overcome resistance. Another study focused on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, which are potent antibacterial agents with MIC values as low as 0.5 μg/mL against Gram-positive bacteria. nih.gov

Table 2: Antibacterial Activity of Selected Piperazine Analogs
CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
RL-308Shigella flexneri24 ijcmas.com
S. aureus48 ijcmas.com
MRSA1632 ijcmas.com
Shigella dysentriae128- ijcmas.com
RL-328Various Pathogens128- ijcmas.com
4-fluorophenyl substituted pyrazole (B372694) derivativeS. aureus0.5- nih.gov

While the antibacterial and antitubercular activities of piperazine derivatives are well-documented, their antifungal properties are less explored. Some studies have tested substituted piperazine derivatives against fungal strains like Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, but the compounds generally showed lower activity compared to their antibacterial effects. derpharmachemica.com However, the broader class of benzoic acid derivatives has shown more promise. A phytochemical investigation of Piper cumanense led to the isolation of several benzoic acid derivatives that were active against six phytopathogenic fungi, with notable efficacy against species of the Fusarium genus. nih.gov This suggests that the benzoic acid scaffold itself can serve as a basis for developing new antifungal agents.

Antimalarial Activity Research

Malaria remains a significant global health issue, and new drugs are needed to address the spread of resistance. Aryl piperazine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum. One study identified 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol as a highly potent compound against the chloroquine-resistant (FCR-3) strain of P. falciparum, with a 50% inhibitory concentration (IC50) of 0.5 µM. nih.gov This compound was significantly more active against the parasite than against mammalian cells. nih.gov

Other research has explored different piperazine-containing scaffolds. Derivatives of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine were found to be active against Plasmodium berghei. nih.gov Additionally, synthetic compounds that merge a (5-nitroheteroaryl) methylene (B1212753) hydrazine (B178648) moiety with rings like quinoline (B57606) have shown promising anti-plasmodial activity against both chloroquine-sensitive (3D7) and resistant (K1) strains of P. falciparum. researchgate.net

Table 3: Antimalarial Activity of Selected Piperazine Analogs
CompoundParasite StrainActivity (IC50)Reference
1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-olP. falciparum (FCR-3)0.5 µM nih.gov
Compound 1a (quinoline derivative)P. falciparum (3D7)0.328 µM researchgate.net
P. falciparum (K1)0.622 µM researchgate.net
Compound 1b (quinoline derivative)P. falciparum (3D7)0.411 µM researchgate.net
P. falciparum (K1)0.730 µM researchgate.net
Compound 2b (quinazoline derivative)P. falciparum (3D7)0.537 µM researchgate.net
P. falciparum (K1)0.812 µM researchgate.net

Anticancer Potential and Apoptosis Modulation

Piperazine-based compounds have emerged as valuable scaffolds in oncology research, with many demonstrating the ability to induce apoptosis in cancer cells. nih.gov Analogs of Plastoquinone containing an N-phenylpiperazine moiety have shown antiproliferative activity against breast cancer cell lines by increasing oxidative stress and inducing apoptosis. nih.gov Similarly, a highly active derivative named AK301 ((4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone) was found to induce mitotic arrest in colon cancer cells and sensitize them to TNF-induced apoptosis. nih.gov

A key mechanism through which cancer cells survive is by overexpressing anti-apoptotic proteins like Myeloid Cell Leukemia 1 (Mcl-1) and Bfl-1. researchgate.net Targeting these proteins is a promising strategy in cancer therapy. The piperazine heterocycle is found in a variety of Mcl-1 inhibitors. researchgate.net For example, the potent Mcl-1 inhibitor A-1210477 is based on an indole-2-carboxylic acid scaffold that incorporates an aryl piperazine group. nih.govresearchgate.net Studies have also identified and validated new chemical scaffolds as Mcl-1 inhibitors through integrated screening approaches, with some compounds showing a wide range of binding affinities to the related Bfl-1 protein. nih.gov This demonstrates that it is possible to develop inhibitors that are selective for Mcl-1 over other anti-apoptotic proteins. nih.gov

Table 4: Anticancer and Apoptosis-Modulating Activity of Piperazine Analogs
CompoundCancer TypeMechanism of ActionReference
A-1210477VariousInhibitor of Mcl-1 nih.govresearchgate.net
AK301Colon CancerInduces mitotic arrest, sensitizes cells to TNF-induced apoptosis nih.gov
Plastoquinone analogs (e.g., PQ11)Breast CancerIncreases oxidative stress, induces apoptosis nih.gov
Compound 9bLung CancerSelective HDAC6 inhibitor nih.gov

Modulation of Polyamine Metabolism via FUBP1 Inhibition

There is currently no publicly available scientific literature detailing the modulation of polyamine metabolism via Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) inhibition by 2-nitro-5-piperazin-1-yl-benzoic acid or its direct analogs. Research into FUBP1 inhibitors has identified other chemical scaffolds, such as pyrazolo[1,5a]pyrimidines, which interfere with the binding of FUBP1 to its target DNA sequence. However, the relationship between this compound derivatives and this specific biological target remains unexplored.

Anti-inflammatory Response Evaluation

While direct studies on the anti-inflammatory properties of this compound are not available, research on related compounds containing piperazine and nitro-aromatic moieties suggests a potential for anti-inflammatory activity. Piperazine derivatives, in particular, have been a focus of interest in the development of new anti-inflammatory agents.

For instance, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated significant anti-inflammatory and anti-nociceptive effects in preclinical models. nih.gov This compound was found to reduce paw edema and pleurisy induced by carrageenan. The mechanism of action involved the reduction of cell migration, myeloperoxidase enzyme activity, and levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Furthermore, the piperazine framework is considered a vital core in medicinal chemistry for the development of novel anti-inflammatory compounds. nih.gov Benzhydrylpiperazine-based derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov These compounds have shown promise in not only mitigating inflammation but also in exhibiting analgesic and anti-cancer properties. nih.gov

The anti-inflammatory potential of various heterocyclic compounds containing the piperazine scaffold has been explored. For example, novel piperazinyl derivatives have been synthesized and shown to possess anti-hyperalgesic, anti-allodynic, and anti-inflammatory activities, suggesting their utility in neuropathic pain which has an inflammatory component. nih.gov

The following table summarizes the anti-inflammatory activities of various piperazine-containing compounds.

Compound ClassSpecific Derivative(s)Key Findings
Piperazine-pyrazole conjugate(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanoneReduced carrageenan-induced paw edema and pleurisy; decreased TNF-α and IL-1β levels. nih.gov
BenzhydrylpiperazinesNovel dual COX-2/5-LOX inhibitorsDemonstrated potent anti-inflammatory and analgesic activity. nih.gov
2-phenylpiperazin-1-yl nicotinamidesStructurally novel compoundsExhibited anti-hyperalgesic, anti-allodynic, and anti-inflammatory effects in a neuropathic pain model. nih.gov

Other Pharmacological Activities of this compound Derivatives (e.g., Histamine (B1213489) Receptor Modulation)

The piperazine moiety present in the core structure of this compound is a common feature in many pharmacologically active compounds, including those that modulate histamine receptors.

Piperazine and piperidine (B6355638) derivatives have been extensively studied as antagonists of the histamine H3 receptor (H3R). nih.gov The H3 receptor is primarily expressed in the central nervous system and its modulation can influence the release of various neurotransmitters. Some H3R antagonists bearing a piperazine core have also shown affinity for sigma-1 receptors, suggesting a potential for dual-target activity. nih.gov This dual activity could be beneficial in the treatment of various neurological and psychiatric disorders.

The replacement of a piperazine ring with a piperidine ring has been shown to significantly affect the affinity for the sigma-1 receptor while maintaining high affinity for the H3R. nih.gov This highlights the critical role of the cyclic amine moiety in determining the pharmacological profile of these compounds.

Beyond histamine receptor modulation, piperazine derivatives have been investigated for a wide range of other central nervous system activities. For example, a new piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297), has demonstrated anxiolytic-like and antidepressant-like activities in preclinical models. nih.gov The mechanism of these effects appears to be modulated by both the serotonergic and GABAergic pathways. nih.gov

The following table provides an overview of other pharmacological activities associated with piperazine derivatives.

Compound ClassSpecific Derivative(s)Pharmacological ActivityPotential Therapeutic Area
Piperazine/Piperidine derivativesVarious H3R ligandsHistamine H3 receptor antagonism, Sigma-1 receptor affinityNeurological and psychiatric disorders nih.gov
Phenyl-pyrazole-piperazine conjugate2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetateAnxiolytic-like and antidepressant-like effectsAnxiety and depression nih.gov
Phthalazine derivativesVarious synthesized compoundsAntihistamine-H1 activityAllergic rhinitis osf.io

Mechanistic Elucidation of 2 Nitro 5 Piperazin 1 Yl Benzoic Acid Biological Actions

Studies on Enzyme Inhibition by 2-Nitro-5-piperazin-1-yl-benzoic Acid Analogs

The structural motifs present in this compound are found in compounds known to inhibit various enzymes. For instance, derivatives of benzoic acid and piperazine (B1678402) have been investigated as inhibitors for a range of enzymes, including tyrosinase and histone deacetylases (HDACs). acs.orgnih.gov

One area of investigation for analogous compounds is the inhibition of the Aedes aegypti Kir1 (AeKir1) channel, an important ion channel in mosquitoes. A study on 2-nitro-5-(4-(phenylsulfonyl) piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines, which shares the 2-nitro-piperazinyl aniline (B41778) core, identified these compounds as novel inhibitors of AeKir1. This inhibition disrupts excretory functions in mosquitoes, leading to larval death. nih.gov

Another relevant class of enzymes is the casein kinase 2 (CSNK2), which is involved in various cellular processes. Research on 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids has identified them as inhibitors of CSNK2A, demonstrating antiviral activity. nih.gov While the core structure differs, the presence of a benzoic acid moiety is a key feature for interaction.

Furthermore, analogs of nitazoxanide, which contain a nitro group, have been shown to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme crucial for the metabolism of certain bacteria and parasites. nih.gov This suggests that the nitro group in this compound could potentially play a role in enzyme inhibition through similar mechanisms.

Below is a table summarizing the enzyme inhibition data for some analogs.

Compound ClassTarget Enzyme/ChannelObserved Effect
2-nitro-5-(4-(phenylsulfonyl) piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilinesAeKir1 ChannelInhibition
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acidsCSNK2AInhibition
2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic AcidsHDAC6Selective Inhibition
Nitazoxanide AnalogsPFORInhibition

Analysis of Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is a critical mechanism for many therapeutic agents. Compounds with structures related to this compound have been explored as modulators of such interactions, particularly in the context of apoptosis.

For example, 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These compounds bind to a hydrophobic groove on the surface of these proteins, preventing them from sequestering pro-apoptotic proteins and thereby promoting cell death. The benzoic acid moiety in these inhibitors forms a key hydrogen bond with an arginine residue in the binding pocket. nih.gov

Additionally, research into inhibitors of Heat Shock Protein 70 (Hsp70), a chaperone protein involved in protein folding and stability, has identified compounds that bind to an allosteric site. nih.gov This binding interferes with the normal function of Hsp70 and its interaction with client proteins. While the specific analogs are structurally distinct, this demonstrates the potential for small molecules to disrupt critical PPIs.

Investigation of Receptor Binding Affinity and Selectivity

The piperazine moiety is a well-known pharmacophore that is frequently incorporated into ligands for various receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. The presence of this group in this compound suggests a potential for interaction with these and other G-protein coupled receptors.

Studies on (2-methoxyphenyl)piperazine derivatives have shown high binding affinity for the 5-HT1A receptor. mdpi.comnih.gov The affinity of these compounds is influenced by the nature of the substituents on the piperazine ring and the linker connecting it to other parts of the molecule. For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine exhibited a high affinity for the 5-HT1A receptor with a Ki value of 1.2 nM. mdpi.com

The nitro group can also influence receptor binding. In a study of a serotonin receptor ligand, the nitro group was found to enhance binding affinity compared to halogenated analogues. This suggests that the electronic properties of the nitro group can contribute favorably to receptor-ligand interactions.

The table below presents binding affinity data for some piperazine-containing compounds.

CompoundTarget ReceptorBinding Affinity (Ki)
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A1.2 nM
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine5-HT1A21.3 nM
p-methoxybenzyl substituted piperazine derivativeσ112.4 nM

Cellular Pathway Perturbations Induced by this compound Derivatives

The inhibition of enzymes or the modulation of receptor activity by compounds analogous to this compound can lead to significant perturbations in cellular pathways.

For instance, the inhibition of Mcl-1 and Bfl-1 by 2,5-substituted benzoic acid derivatives directly engages the intrinsic apoptotic pathway. nih.gov By preventing these anti-apoptotic proteins from neutralizing pro-apoptotic partners, these compounds can trigger a cascade of events leading to programmed cell death.

In the case of HDAC inhibitors, such as certain 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids, the primary cellular effect is the alteration of gene expression. nih.gov By preventing the removal of acetyl groups from histones, these compounds lead to a more open chromatin structure, allowing for the transcription of genes that may have been silenced, including tumor suppressor genes. This can result in cell cycle arrest and inhibition of proliferation in cancer cells. nih.gov

Resistance Mechanism Studies in Biological Systems

While specific resistance mechanisms to this compound have not been documented, general mechanisms of resistance to antimicrobial and anticancer agents can be inferred. In bacteria, resistance to drugs can arise through several mechanisms, including:

Limiting drug uptake: Alterations in the bacterial cell envelope can reduce the permeability of the drug into the cell. nih.gov

Modification of the drug target: Mutations in the target enzyme or protein can reduce the binding affinity of the drug. nih.gov

Drug inactivation: Bacteria may acquire enzymes that can chemically modify and inactivate the drug. nih.gov

Active drug efflux: Bacteria can express efflux pumps that actively transport the drug out of the cell. nih.gov

In the context of anticancer therapy, resistance can develop through similar mechanisms, as well as through the activation of alternative signaling pathways that bypass the effect of the drug. For example, if a drug targets a specific kinase, cancer cells may upregulate a different kinase to maintain cell survival and proliferation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Nitro 5 Piperazin 1 Yl Benzoic Acid Compounds

Impact of Substituent Variations on Biological Activity

The biological profile of 2-nitro-5-piperazin-1-yl-benzoic acid derivatives can be finely tuned by strategic modifications at three primary locations: the aromatic ring of the benzoic acid, the piperazine (B1678402) ring, and the nitro group.

Aromatic Ring Substitutions on the Benzoic Acid Moiety

Alterations to the substitution pattern on the benzoic acid ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. While direct studies on this compound are limited, general principles from related benzoic acid-containing compounds suggest that the introduction of various substituents can modulate activity. For instance, the position and nature of electron-donating or electron-withdrawing groups can impact the pKa of the carboxylic acid, which in turn can affect target binding and cell permeability.

Substituent at Position X Observed/Expected Impact on Activity
Electron-Withdrawing Group (e.g., -Cl, -CF3)May enhance binding affinity through specific interactions or by altering the electronic nature of the aromatic ring.
Electron-Donating Group (e.g., -OCH3, -CH3)Could increase metabolic susceptibility but may also improve oral absorption.
Bulky SubstituentsMay introduce steric hindrance, potentially decreasing binding affinity, or conversely, improve selectivity by occupying specific pockets in the target protein.

This table is illustrative and based on general principles of medicinal chemistry, pending specific studies on this compound class.

Piperazine Ring Modifications

The piperazine ring is a common motif in drug discovery, valued for its ability to introduce a basic nitrogen center, which can be crucial for forming salt bridges with acidic residues in a target protein. Modifications on the distal nitrogen of the piperazine ring (N4 position) are a primary avenue for SAR exploration.

Research on various classes of piperazine-containing compounds has consistently shown that the nature of the substituent at this position dictates the biological activity and selectivity profile. For example, the introduction of aryl, heteroaryl, or bulky aliphatic groups can lead to significant changes in potency and target engagement.

Piperazine N4-Substituent Observed/Expected Impact on Activity
Small Alkyl Groups (e.g., -CH3)May serve as a baseline for comparison; often well-tolerated.
Aryl or Heteroaryl GroupsCan introduce additional binding interactions (e.g., pi-stacking) and significantly modulate the pharmacological profile.
Benzyl (B1604629) GroupsOften confer a degree of lipophilicity which can impact cell permeability and off-target effects.

This table is illustrative and based on general principles of medicinal chemistry, pending specific studies on this compound class.

Influence of the Nitro Group on Efficacy

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. Its presence can be critical for biological activity, but it can also be a liability due to potential metabolic reduction to toxic intermediates.

In many bioactive molecules, the nitro group is essential for activity, acting as a key hydrogen bond acceptor or participating in charge-transfer interactions. However, its replacement with other electron-withdrawing groups, such as a cyano (-CN) or a sulfone (-SO2R) group, is a common strategy in medicinal chemistry to mitigate potential toxicity while retaining or improving activity. The impact of such isosteric replacements on the efficacy of this compound derivatives would be a critical area of investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound scaffold, a QSAR study would be invaluable for predicting the activity of unsynthesized analogs and for guiding the design of more potent compounds.

A typical QSAR study for this class of compounds would involve the calculation of various molecular descriptors, including:

Electronic descriptors: Hammett constants, partial charges, and dipole moments to quantify the effects of substituents on the electronic distribution.

Steric descriptors: Molar refractivity and Taft steric parameters to account for the size and shape of substituents.

Hydrophobic descriptors: LogP or ClogP to model the lipophilicity of the compounds, which influences their membrane permeability and binding to hydrophobic pockets.

While no specific QSAR models for this compound derivatives are publicly available, studies on other piperazine-containing series have successfully employed these methods to identify key structural features for activity.

Ligand Efficiency and Pharmacokinetic Property Correlations in Design

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Ligand efficiency (LE) is a metric used to assess the binding energy per non-hydrogen atom of a molecule, providing a measure of the quality of the binding.

For the this compound series, the goal would be to optimize potency while maintaining a favorable LE. This often involves making small, strategic modifications that lead to significant gains in affinity without a disproportionate increase in molecular weight.

Correlating these design strategies with key pharmacokinetic properties is crucial. For instance, increasing lipophilicity to enhance potency might negatively impact solubility and increase metabolic clearance. Therefore, a multi-parameter optimization approach is necessary, balancing potency with properties such as:

Solubility: The presence of the carboxylic acid and the piperazine nitrogen can be modulated to optimize aqueous solubility.

Permeability: Lipophilicity and the number of hydrogen bond donors and acceptors will influence the ability of the compounds to cross biological membranes.

Metabolic Stability: The nitro group and certain substituents on the piperazine or benzoic acid rings could be sites of metabolic attack.

Computational Chemistry and Molecular Modeling in 2 Nitro 5 Piperazin 1 Yl Benzoic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is crucial for understanding the binding mode of 2-nitro-5-piperazin-1-yl-benzoic acid derivatives and identifying key interactions that contribute to their biological activity.

Research on analogs, such as 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines, has utilized molecular docking to elucidate their mechanism of action. itu.edu.trresearchgate.net For instance, docking studies can be performed to predict how these compounds bind to the active site of their target proteins. The insights gained from these simulations, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are vital for structure-activity relationship (SAR) studies.

The following table illustrates a hypothetical molecular docking scenario for a derivative of this compound against a putative protein kinase target.

Interaction TypeInteracting ResidueLigand Moiety InvolvedDistance (Å)
Hydrogen BondASP 154Carboxylic acid group2.1
Hydrogen BondLYS 88Nitro group2.9
Pi-Pi StackingPHE 152Benzoic acid ring3.5
HydrophobicLEU 85, VAL 93Piperazine (B1678402) ring3.8 - 4.2

This data is illustrative and intended to represent typical findings from molecular docking studies.

Such detailed interaction maps allow medicinal chemists to prioritize the synthesis of new analogs with modifications that are predicted to enhance binding affinity and, consequently, biological activity.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of both the ligand and the target over time. MD simulations are employed to assess the stability of the docked pose and to calculate binding free energies, providing a more accurate prediction of ligand affinity.

For flexible molecules like this compound and its derivatives, understanding the accessible conformations is key. The piperazine ring, for instance, can adopt various conformations (chair, boat, twist-boat), and MD simulations can predict the most stable conformation when bound to a target. These simulations can also highlight the role of water molecules in mediating ligand-protein interactions, which is often a critical factor for binding.

A typical MD simulation study on a this compound analog complexed with its target would involve monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the evolution of intermolecular hydrogen bonds over the simulation time. Stable RMSD values for both the protein and the ligand would indicate a stable binding mode.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide valuable information about the geometry, charge distribution, and reactivity of this compound and its analogs.

Parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are important for understanding the molecule's reactivity and its ability to participate in charge-transfer interactions. The HOMO-LUMO energy gap can be correlated with the molecule's stability and reactivity.

The electrostatic potential surface, another output of these calculations, can visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its non-covalent interactions with the biological target. For example, the nitro group and the carboxylic acid group in this compound are expected to be electron-rich regions, making them likely sites for hydrogen bond acceptance.

The following table presents hypothetical results from a DFT calculation on this compound.

ParameterCalculated ValueInterpretation
HOMO Energy-6.8 eVRegion of the molecule likely to donate electrons.
LUMO Energy-2.1 eVRegion of the molecule likely to accept electrons.
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasure of the molecule's overall polarity.

This data is illustrative and based on typical values for similar organic molecules.

Virtual Screening and De Novo Design of this compound Analogs

Computational techniques are also pivotal in the discovery of new analogs of this compound. Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach can be either ligand-based, where known active molecules are used as templates, or structure-based, where the three-dimensional structure of the target is used to dock and score potential ligands.

Starting with the this compound scaffold, virtual screening can be used to explore a wide range of chemical substitutions on the piperazine ring and the benzoic acid moiety to identify novel derivatives with potentially improved properties.

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. By considering the shape and chemical features of the target's active site, algorithms can piece together molecular fragments to generate entirely new chemical entities that are predicted to have high affinity and selectivity. This approach can lead to the discovery of novel scaffolds that are structurally distinct from this compound but retain or improve upon its desired biological activity.

Through these computational strategies, the exploration of the chemical space around the this compound core can be significantly accelerated, leading to the identification of promising new drug candidates in a more time- and cost-effective manner.

Analytical Research Methodologies for 2 Nitro 5 Piperazin 1 Yl Benzoic Acid Characterization

Advanced Spectroscopic Techniques (e.g., NMR, FT-IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are fundamental for determining the molecular structure of 2-nitro-5-piperazin-1-yl-benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the piperazine (B1678402) ring protons, and the carboxylic acid proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. For instance, the protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting pattern revealing their substitution pattern. The piperazine protons would likely appear as multiplets in the aliphatic region (typically δ 3.0-4.0 ppm).

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and carbonyl carbons.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0-8.2 d 1H Aromatic H ortho to NO₂
~7.2-7.4 dd 1H Aromatic H ortho to COOH
~7.0-7.1 d 1H Aromatic H meta to NO₂
~3.2-3.4 m 4H Piperazine CH₂
~3.0-3.2 m 4H Piperazine CH₂

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, the C-N stretch of the amine, and the C-H stretches of the aromatic and aliphatic parts.

Hypothetical FT-IR Data Table

Wavenumber (cm⁻¹) Intensity Assignment
3400-2400 Broad O-H stretch (Carboxylic acid)
~1700 Strong C=O stretch (Carboxylic acid)
~1520 & ~1340 Strong Asymmetric & Symmetric N-O stretch (Nitro group)
~1250 Medium C-N stretch (Aryl amine)
~3000-3100 Medium C-H stretch (Aromatic)

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the nitro-substituted aromatic ring would result in characteristic absorption bands in the UV region.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (molecular formula C₁₁H₁₃N₃O₄), the expected molecular weight is approximately 251.24 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Chromatographic Separations for Purity and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol), would be suitable. The retention time of the main peak would be characteristic of the compound, and the peak area would be proportional to its concentration, allowing for quantitative analysis of purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could be used for the analysis of volatile derivatives of the compound. Derivatization, for example by esterification of the carboxylic acid, might be necessary to increase its volatility.

Hypothetical HPLC Purity Data Table

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~7.5 min

Elemental and Combustion Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₁H₁₃N₃O₄) to confirm the empirical formula and assess the purity of the sample.

Theoretical Elemental Analysis Data Table

Element Symbol Theoretical Percentage (%)
Carbon C 52.59
Hydrogen H 5.22
Nitrogen N 16.72

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.